(2-Phenyl-1,3-thiazol-5-yl)boronic acid
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Overview
Description
(2-Phenylthiazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a thiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylthiazol-5-yl)boronic acid typically involves the borylation of 2-phenylthiazole. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of (2-phenylthiazol-5-yl)boronic acid may involve similar borylation techniques but on a larger scale. Continuous flow setups and optimized reaction conditions can enhance yield and efficiency. For example, the use of aryl Grignard reagents prepared from aryl bromides can facilitate the synthesis of aryl boronic acids in excellent yields .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate, which facilitate the borylation process.
Oxidizing Agents: For converting boronic acids to phenols.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(2-Phenylthiazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-phenylthiazol-5-yl)boronic acid involves its interaction with various molecular targets:
Proteasome Inhibition: Boronic acids can inhibit proteasome activity by forming reversible covalent bonds with the active site of the proteasome, leading to the accumulation of ubiquitinated proteins and inducing cell death.
Enzyme Inhibition: The compound can inhibit enzymes by interacting with their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Phenylboronic Acid: Shares the boronic acid functional group but lacks the thiazole ring.
Thiazolylboronic Acids: Compounds with similar structures but different substituents on the thiazole ring.
Properties
CAS No. |
941685-20-7 |
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Molecular Formula |
C9H8BNO2S |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(2-phenyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6,12-13H |
InChI Key |
ICEGEOGENFNGQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(S1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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